molecular formula C8H7BrF3N B6205173 2-bromo-N-methyl-4-(trifluoromethyl)aniline CAS No. 1369928-69-7

2-bromo-N-methyl-4-(trifluoromethyl)aniline

Cat. No.: B6205173
CAS No.: 1369928-69-7
M. Wt: 254
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-methyl-4-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-methyl-4-(trifluoromethyl)aniline typically involves multiple steps. One common method includes the bromination of N-methyl-4-(trifluoromethyl)aniline. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-methyl-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-bromo-N-methyl-4-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-methyl-4-(trifluoromethyl)aniline involves its interaction with molecular targets through its functional groups. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(trifluoromethyl)aniline
  • 4-(trifluoromethyl)aniline
  • 2-bromo-5-(trifluoromethyl)aniline

Uniqueness

2-bromo-N-methyl-4-(trifluoromethyl)aniline is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. The methyl group on the nitrogen atom further differentiates it from other similar compounds, potentially affecting its reactivity and applications .

Properties

CAS No.

1369928-69-7

Molecular Formula

C8H7BrF3N

Molecular Weight

254

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.